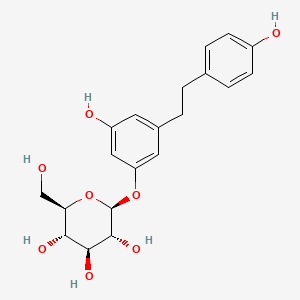

Dihydroresveratrol 3-O-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound belongs to the class of phenolic compounds and is a derivative of resveratrol, a well-known polyphenol with various biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dihydroresveratrol 3-O-glucoside typically involves the glycosylation of dihydroresveratrol. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to dihydroresveratrol under mild conditions. Chemical glycosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a catalyst like silver triflate or boron trifluoride etherate .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to express the necessary enzymes for the biosynthesis of dihydroresveratrol and its subsequent glycosylation . This method offers a sustainable and scalable approach to producing this compound.

Análisis De Reacciones Químicas

Types of Reactions: Dihydroresveratrol 3-O-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glucoside moiety or the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Aplicaciones Científicas De Investigación

Dihydroresveratrol 3-O-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

Biology: The compound is investigated for its potential antioxidant and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of dihydroresveratrol 3-O-glucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Cytotoxicity: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparación Con Compuestos Similares

Resveratrol: A well-known polyphenol with similar antioxidant and anti-inflammatory properties.

Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and similar biological activities.

Uniqueness: Dihydroresveratrol 3-O-glucoside is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioactivity. Compared to resveratrol and piceid, this compound may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for diverse research applications .

Actividad Biológica

Dihydroresveratrol 3-O-glucoside (DHRG) is a metabolite derived from resveratrol, a well-known polyphenolic compound recognized for its numerous health benefits. This article explores the biological activity of DHRG, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

DHRG is formed through the glucosylation of dihydroresveratrol, which itself is a metabolite of resveratrol. The conversion of resveratrol to its glucosides enhances its solubility and bioavailability, potentially increasing its therapeutic efficacy. DHRG exhibits various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Biological Activities

1. Antioxidant Activity

DHRG demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity of DHRG is believed to be superior to that of its parent compound, resveratrol, due to improved stability and bioavailability in biological systems .

2. Anti-inflammatory Effects

Research indicates that DHRG can modulate inflammatory responses. In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha while enhancing anti-inflammatory cytokines like IL-10 . This modulation may be linked to the activation of pathways involving the aryl hydrocarbon receptor (AHR), which plays a critical role in immune response regulation .

3. Anti-cancer Properties

DHRG exhibits potential anti-cancer effects by inhibiting tumor growth and promoting apoptosis in cancer cells. Studies have highlighted its ability to interfere with cell cycle progression and induce cell death in various cancer cell lines . The mechanisms involve the modulation of signaling pathways related to cell proliferation and survival.

The biological activities of DHRG can be attributed to several mechanisms:

- Scavenging Free Radicals : DHRG's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Modulation of Signaling Pathways : It influences key signaling pathways involved in inflammation and cell survival, such as NF-kB and MAPK pathways .

- Gut Microbiota Interaction : DHRG may also affect gut microbiota composition, enhancing the production of beneficial metabolites like short-chain fatty acids which contribute to overall health .

Case Studies and Research Findings

Several studies have investigated the effects of DHRG:

- In Vivo Studies : A study on mice with induced colitis demonstrated that DHRG administration significantly reduced inflammation and improved gut health by altering microbiota composition and enhancing the production of anti-inflammatory metabolites .

- Cell Culture Experiments : In vitro experiments using cancer cell lines showed that DHRG inhibited proliferation and induced apoptosis through the activation of p53 signaling pathways .

Data Table: Comparative Biological Activities

| Activity Type | This compound | Resveratrol |

|---|---|---|

| Antioxidant Capacity | High | Moderate |

| Anti-inflammatory | Significant | Moderate |

| Anti-cancer | Effective in various cell lines | Effective |

| Bioavailability | Higher due to glucosylation | Lower |

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2/t16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYAXWBDOODSNF-OUUBHVDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.